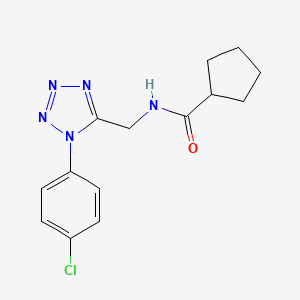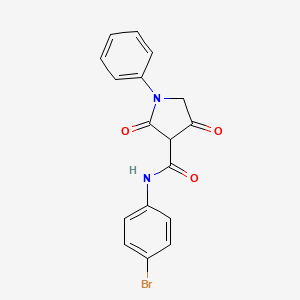
N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide, also known as Br-PBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. It belongs to the class of pyrrolidine compounds and has been shown to exhibit unique pharmacological properties that make it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Pteridine Derivatives Synthesis : The conversion of various derivatives, including a 5-bromo-derivative, into pteridin-4-ones demonstrates a methodological exploration in heterocyclic chemistry. This work compares several synthesis routes, evaluating their efficiency for generating structurally complex molecules (Albert, 1979).
CCR5 Antagonist Development : A practical synthesis approach for an orally active CCR5 antagonist highlights the utility of bromophenyl derivatives in medicinal chemistry. The methodology includes esterification and a Suzuki−Miyaura reaction, showcasing the compound's role in drug discovery processes (Ikemoto et al., 2005).
Multicomponent Synthesis : The multicomponent synthesis of N-aminopyrrolidine-2,5-diones illustrates the versatility of bromophenyl derivatives in constructing complex molecules. This approach achieves diastereoselective outcomes with good to excellent yields, underscoring the strategic value in synthetic organic chemistry (Adib et al., 2011).
Biological Applications
Antibacterial Activity : The synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues and their evaluation against drug-resistant bacteria highlights the potential of bromophenyl derivatives in developing new antimicrobial agents. This research demonstrates significant activity against pathogens like A. baumannii, suggesting the compound's role in addressing antibiotic resistance (Siddiqa et al., 2022).
Anticancer and Anti-inflammatory Properties : Novel pyrazolopyrimidines derivatives, synthesized from bromophenyl compounds, were evaluated for their anticancer and anti-5-lipoxygenase activities. This study identifies compounds with notable efficacy, contributing to the development of new therapeutic agents (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2,4-dioxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c18-11-6-8-12(9-7-11)19-16(22)15-14(21)10-20(17(15)23)13-4-2-1-3-5-13/h1-9,15H,10H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTIWLXHQBMAPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(C(=O)N1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2401833.png)
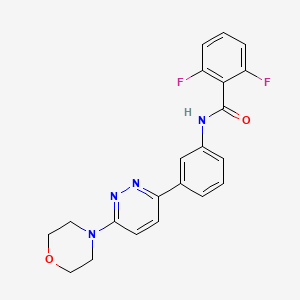
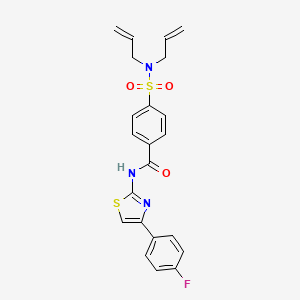
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2401836.png)
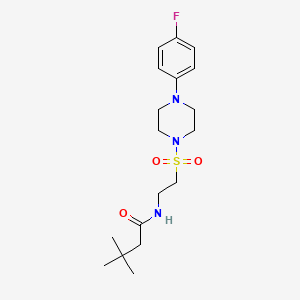

![{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2401843.png)
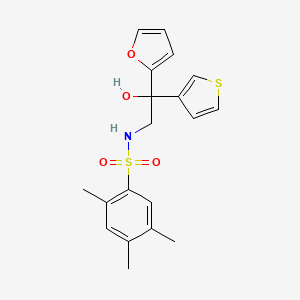
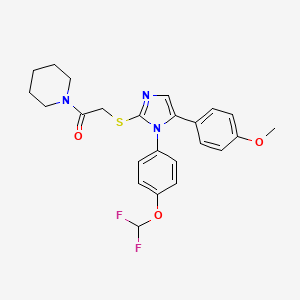

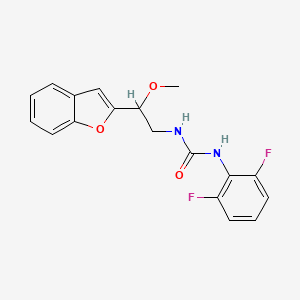
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2401852.png)
